molecular formula C8H10N2O2 B1376462 4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid CAS No. 1423035-09-9

4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid

Cat. No.: B1376462
CAS No.: 1423035-09-9
M. Wt: 166.18 g/mol
InChI Key: GILJNJPONUGIHM-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2 . It is a hydrochloride salt and is typically stored at room temperature . The compound is a powder in its physical form .


Synthesis Analysis

The synthesis of this compound involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2.ClH/c11-8(12)6-3-1-2-5-4-9-10-7(5)6;/h4,6H,1-3H2,(H,9,10)(H,11,12);1H . This indicates the presence of a six-membered ring in the structure of the compound .


Chemical Reactions Analysis

The mechanism of the second step of the synthesis process is different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.64 . It is a hydrochloride salt and is typically stored at room temperature . The compound is a powder in its physical form .

Scientific Research Applications

Synthesis and Anti-inflammatory Actions

  • Syntheses and Antiinflammatory Actions of 4,5,6,7-Tetrahydroindazole-5-Carboxylic Acids : A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated high anti-inflammatory activity in the carrageenan edema test. The most active compound was 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (Nagakura et al., 1979).

Structural Analysis and Synthesis

  • A Convenient Synthesis and Structural Analysis of Novel 4,5,6,7-Tetrahydro-1H-Indazoles : This study reported the synthesis of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters, confirming the indazole structure through HMBC correlations (Murugavel et al., 2010).

Coordination Compounds and Antimicrobial Activity

  • Coordination Compounds of 4,5,6,7-Tetrahydro-1H-Indazole with Cu(II), Co(II), and Ag(I) : This research explored the coordination behavior of 4,5,6,7-tetrahydro-1H-indazole with various metals, resulting in compounds exhibiting antibacterial, antifungal, antioxidant, and enzyme inhibition activities (Khan et al., 2017).

Antioxidant Properties

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives : This study synthesized a series of tetrahydroindazoles with notable antioxidant activity, evaluated using DPPH and ABTS methods. The compound 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole showed moderate DPPH decoloring activity (Polo et al., 2016).

Crystal Structure Analysis

  • Study on Crystal Structure of 1-(2,4-Dichlorobenzyl)-1H-Indazole-3-Carboxylic Acid : This paper focused on the crystal structure of a specific derivative of 1H-indazole-3-carboxylic acid, highlighting its potential for better bioactivity and therapeutic activity due to its crystalline polymorph (Yong-zhou, 2008).

Safety and Hazards

The compound is classified under the GHS07 category . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandin E2 (PGE2). Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to modulate the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is crucial for its anti-inflammatory effects. Additionally, this compound can influence gene expression by modulating transcription factors such as NF-κB .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to reduced efficacy. Studies have shown that its stability can be maintained under specific storage conditions, such as low temperatures and protection from light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as anti-inflammatory and antimicrobial activities . At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound can lead to hepatotoxicity and nephrotoxicity in animal models . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in drug metabolism . These interactions can influence the metabolic flux and levels of metabolites. Additionally, this compound can affect the activity of enzymes involved in energy production, leading to changes in cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the mitochondria can influence mitochondrial function and energy production. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-3-1-2-5-4-9-10-7(5)6/h4,6H,1-3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILJNJPONUGIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423035-09-9
Record name 4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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